![molecular formula C24H21ClN2O B2847198 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole CAS No. 956393-91-2](/img/structure/B2847198.png)
3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole” is a chemical compound with a molecular formula of C16H13ClN2O . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C16H13ClN2O) and its molecular weight . Unfortunately, other properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications
Synthesis and Characterization of Pyrazole Derivatives
Pyrazole derivatives have been widely studied for their diverse applications in scientific research, especially in organic synthesis and material science. The synthesis of these compounds often involves cyclocondensation reactions, with specific focus on their structural elucidation through various spectroscopic techniques. For instance, Channar et al. (2019) detailed the synthesis of a new pyrazole derivative, emphasizing its molecular and crystal structure determined by single crystal X-ray diffraction and further supported by B3LYP/6-311++G(d,p) level of approximation calculations (Channar et al., 2019). Similarly, Grotjahn et al. (2002) demonstrated a flexible synthesis approach for pyrazoles with functionalized substituents at C3 and C5, showcasing their potential as ligands for various applications (Grotjahn et al., 2002).
Catalytic Applications and Biological Evaluation
Pyrazole derivatives are also significant in catalysis and biological applications. Ocansey et al. (2018) reported the synthesis of bulky pyrazole-based ligands for bis(pyrazolyl)palladium(II) complexes, evaluating their efficacy in Suzuki–Miyaura cross-coupling reactions, indicating the influence of substituents on the pyrazole ring on the catalytic activity (Ocansey et al., 2018). On the biological front, Chopde et al. (2012) synthesized azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one and screened them for antimicrobial activities, highlighting some compounds' promising antibacterial activities against various strains (Chopde et al., 2012).
Antioxidant Properties and Medicinal Chemistry
Furthermore, Naveen et al. (2021) described the synthesis of a novel pyrazole derivative and its antioxidant properties evaluation through DPPH and hydroxyl radical scavenging methods, demonstrating its potential as an antioxidant agent (Naveen et al., 2021). Additionally, in medicinal chemistry, Liu et al. (2019) synthesized new pyrazole with benzo[d]thiazoles containing hydrazinecarboximidamide substituent and evaluated their cytotoxicity and apoptotic activity, identifying compounds with potent in vitro anti-proliferative activity (Liu et al., 2019).
Safety and Hazards
properties
IUPAC Name |
3-[2-[(4-chlorophenyl)methoxy]phenyl]-1-[(4-methylphenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O/c1-18-6-8-19(9-7-18)16-27-15-14-23(26-27)22-4-2-3-5-24(22)28-17-20-10-12-21(25)13-11-20/h2-15H,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZVDJFTWMDCFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=N2)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2847115.png)
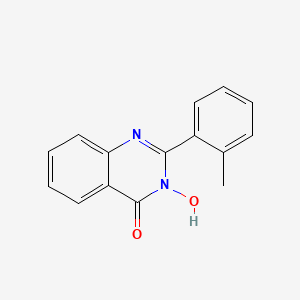
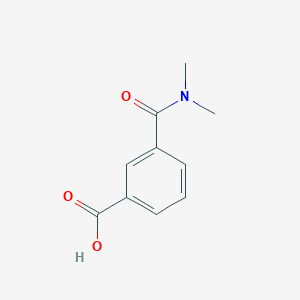
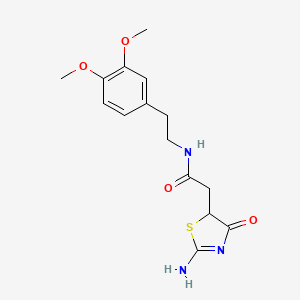

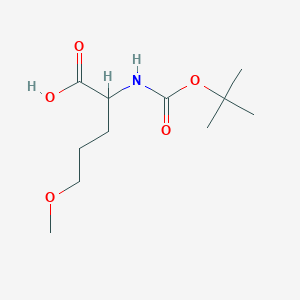
![4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2847124.png)
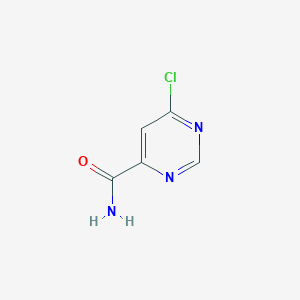
![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2847127.png)
![N-(furan-2-ylmethyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![7,8-Dimethoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2847134.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2847135.png)
